N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGVUAVFLCYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376972 | |
| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-61-1 | |
| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may require heating to specific temperatures to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Pyrimidine derivatives, including N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine, have demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | E. coli | MIC: 500–1000 µg/mL | |
| Brodiprim | Bacterial DHFR | Effective antibacterial | |
| Iclaprim | MRSA strains | Active against resistant strains |
1.2 Antiviral Properties
Pyrimidines are also recognized for their antiviral activity. For instance, some derivatives have been used in treatments for viral infections, including HIV. The compound's ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development.
Antitubercular Activity
Recent studies have focused on the antitubercular potential of pyrimidine derivatives. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis.
Material Science Applications
Beyond pharmacological uses, pyrimidines are also explored in material science for their potential in organic electronics and photonic devices due to their electronic properties.
Table: Material Science Properties
| Property | Description |
|---|---|
| Conductivity | Potential use in organic semiconductors |
| Photostability | Suitable for applications in photonic devices |
| Thermal Stability | Stability under varying temperature conditions |
Case Studies
Several case studies have highlighted the effectiveness of pyrimidine derivatives:
- A study conducted on a series of pyrimidine-based compounds demonstrated their potential as selective inhibitors against specific kinases involved in cancer progression.
- Another investigation focused on the synthesis and evaluation of novel pyrimidines showed promising results as antitubercular agents with lower toxicity profiles compared to existing treatments.
Mechanism of Action
The mechanism of action of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-2,4-diamine Derivatives
The pharmacological and chemical properties of pyrimidine-2,4-diamines are highly dependent on substituent patterns. Below is a detailed comparison of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine with structurally related compounds:
Substituent Variations at N4
- N4,N4-Dibenzyl-6-chloro-N2-methylpyridine-2,4-diamine (Compound 35a/35b, ): This pyridine-based analog replaces the pyrimidine core with a pyridine ring. The chlorine atom at position 6 may enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
N4-Cyclohexyl-5-nitropyrimidine-2,4-diamine ():
The cyclohexyl group at N4 introduces significant steric hindrance, which may limit binding to flat binding pockets. The nitro group at position 5 is electron-withdrawing, contrasting with the electron-donating phenyl group in the target compound. This difference likely alters electronic distribution and redox properties .N4-Isopropyl-6-methylpyrimidine-2,4-diamine ():
The isopropyl group at N4 provides moderate steric bulk, while the methyl group at position 6 restricts conformational flexibility. Such modifications could impact pharmacokinetic profiles, such as metabolic stability .
Substituent Variations at Position 5
- 6-Ethyl-5-phenylpyrimidine-2,4-diamine (): This compound features an ethyl group at position 6 instead of dimethylamine at N4.
- However, the absence of the phenyl group reduces opportunities for π-π stacking interactions, a key feature of the target compound .
5-Chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD-1480, ):
This clinical-stage compound demonstrates how complex substituents (e.g., fluoropyrimidinyl and pyrazolyl groups) can enhance selectivity for kinase targets. The chloro and fluoro substituents optimize electronic effects for target engagement .
Additional Structural Modifications
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): The methoxyphenylaminomethyl group at position 5 introduces hydrogen-bonding capacity via the methoxy oxygen.
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, ):
This ALK inhibitor exemplifies how bulky substituents (e.g., isopropoxy and isopropylsulfonyl groups) improve target affinity and selectivity. The chlorine atom at position 5 enhances electrophilicity, a feature absent in the phenyl-substituted target compound .
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-diamine Derivatives
Table 2: Electronic Effects of Position 5 Substituents
| Substituent | Electronic Nature | Biological Implication |
|---|---|---|
| Phenyl | Electron-donating | π-π stacking, enhanced binding affinity |
| Nitro | Electron-withdrawing | Increased reactivity, potential toxicity |
| Fluoro | Electronegative | Improved metabolic stability |
| Chloro | Electrophilic | Covalent binding to targets |
Biological Activity
N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies.
The primary mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound is known to inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, thereby affecting various biochemical pathways and cellular processes.
Interaction with Enzymes
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases where these pathways are dysregulated.
- Binding Affinity : Studies suggest that the compound's binding affinity to target proteins is crucial for its biological activity.
In Silico Studies
Recent research has employed in silico molecular docking studies to evaluate the binding potential of this compound with various targets. For instance, a study investigating inhibitors of EHMT2 (a histone methyltransferase) found that this compound exhibited promising docking scores and interaction profiles, indicating its potential as a therapeutic agent in managing conditions like β-thalassemia .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for the survival of the malaria parasite. The inhibitory activity was noted against both wild-type and mutant strains, suggesting a robust mechanism of action .
Case Studies
- Anti-Malarial Activity :
-
Kinase Inhibition :
- Another study focused on the anti-malarial SAR (structure–activity relationship) found that modifications to the pyrimidine structure could enhance potency against Plasmodium falciparum while maintaining selectivity against human kinases . This illustrates the importance of structural optimization in developing effective therapeutics.
Comparative Analysis
The following table summarizes key findings related to this compound compared to other similar compounds:
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | PfDHFR | 1.3 - 54 | Effective against multiple strains |
| 5-Phenyl-2,4-pyrimidinediamine | PfDHFR | 243 | Less potent than dimethyl derivative |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | −10.7 | Promising candidate for β-thalassemia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
